molecular formula C14H21IOS B5178917 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene

1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene

Cat. No. B5178917
M. Wt: 364.29 g/mol
InChI Key: DPOQUZCZPUAJEN-UHFFFAOYSA-N
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Description

1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene, also known as IPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IPB is a member of the family of compounds known as aryl iodides, which have been extensively studied for their potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene is not fully understood. However, it is believed that 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene acts as an electron acceptor, facilitating charge transfer in organic electronic devices. 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene has also been shown to interact with biological molecules such as proteins and DNA, although the exact mechanism of these interactions is not yet fully understood.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene. However, studies have shown that 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene can interact with biological molecules such as proteins and DNA, potentially leading to changes in their structure and function. 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene has also been shown to exhibit cytotoxicity towards cancer cells, although further research is needed to fully understand this effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its excellent electron-transport properties, which make it a potential candidate for use in organic electronic devices. 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene is also relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of using 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its potential toxicity towards biological systems, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene. One potential direction is to further investigate its potential applications in organic electronics, particularly in the development of novel materials with unique properties. Another direction is to study its interactions with biological molecules in more detail, potentially leading to the development of new drugs or therapies. Additionally, further research is needed to fully understand the cytotoxic effects of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene towards cancer cells, which may lead to its use as a potential anticancer agent.

Synthesis Methods

The synthesis of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene involves the reaction of 1-iodo-4-hydroxybenzene with 5-(isopropylthio)pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene as the major product. The synthesis of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene is in the field of organic electronics. 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been shown to exhibit excellent electron-transport properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene has also been studied for its potential use as a building block in the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IOS/c1-12(2)17-11-5-3-4-10-16-14-8-6-13(15)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQUZCZPUAJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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